Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol
Description
Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol is a polyhydroxy derivative of norbornane (bicyclo[2.2.1]heptane), featuring five hydroxyl groups positioned at carbons 2, 3, 5, 6, and 5.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,3,5,6,7-pentol |
InChI |
InChI=1S/C7H12O5/c8-3-1-4(9)6(11)2(3)7(12)5(1)10/h1-12H |
InChI Key |
MNLYMIVQQRICEJ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C(C1O)O)C(C2O)O)O |
Synonyms |
2,3,5,6,7-norbornanepentol 7-exo-2,3,5,6-norbornanepentol endo-5,6-exo-2,3-syn-7-norbornanepentol endo-5-exo-2,3,6-syn-7-norbornanepentol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Bicyclic Hydrocarbons
The bicyclo[2.2.1]heptane framework distinguishes itself from other bicyclic hydrocarbons in terms of ring strain and stability. Key comparisons include:
| Compound | Physical State (25°C) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| Bicyclo[2.2.1]heptane | Crystalline (c) | -95.1 | Not reported |
| Bicyclo[4.1.0]heptane | Liquid (lq) | -36.7 | Not reported |
| Bicyclo[2.2.2]octane | Crystalline (c) | -146.9 | Not reported |
| Bicyclo[3.1.0]hexane | Gas (g) | 38.6 | Not reported |
Key Observations :
- Ring Strain: Bicyclo[2.2.1]heptane exhibits moderate ring strain due to its norbornane structure, which is less than that of bicyclo[3.1.0]hexane (a highly strained system) but greater than bicyclo[2.2.2]octane .
- Thermal Stability : The crystalline state of bicyclo[2.2.1]heptane at low temperatures (-95.1°C) contrasts with bicyclo[4.1.0]heptane, which remains liquid at -36.7°C, reflecting differences in molecular symmetry and packing efficiency .
Comparison with Functionalized Bicyclic Compounds
The introduction of hydroxyl groups significantly alters properties compared to unsubstituted bicyclic hydrocarbons:
Hypothetical Properties of Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol (Inferred):
- Melting Point : Expected to exceed -95.1°C (parent hydrocarbon’s m.p.) due to extensive hydrogen bonding.
- Solubility: High solubility in polar solvents (e.g., water, ethanol) compared to hydrophobic analogs like bicyclo[2.2.2]octane.
Comparison with Bicyclo[2.2.1]heptane Derivatives from :
While focuses on sulfur- and nitrogen-containing bicyclo[3.2.0]heptane antibiotics (e.g., penicillin derivatives), these compounds highlight how functionalization impacts bioactivity and stability:
Comparison with Other Polyols
- Hydrogen-Bonding Capacity: With five hydroxyl groups, the pentol may exhibit intermediate hydrogen-bonding capacity compared to inositols (six hydroxyls) or simpler diols.
Research Implications and Limitations
- Gaps in Data : Experimental data for the pentol are absent in the provided evidence, necessitating extrapolation from parent hydrocarbons and analogous polyols.
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